
6,8-dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2NO5 and its molecular weight is 422.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
6,8-Dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide belongs to a class of compounds with diverse synthetic applications. A study by Vodolazhenko et al. (2012) developed a method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the potential for generating a wide range of biologically active compounds (Vodolazhenko et al., 2012). Another study by Nechifor (2009) synthesized novel aromatic polyamides with photosensitive coumarin pendent groups using a similar structure, demonstrating the material's applicability in polymer science (Nechifor, 2009).
Fluorescent Probes and Sensing
This compound has also been utilized in the development of fluorescent probes. Bekhradnia et al. (2016) reported a nitro-3-carboxamide coumarin derivative as an efficient fluorescent chemosensor for selective detection of Cu(II) ions (Bekhradnia et al., 2016). This application is crucial for environmental monitoring and analytical chemistry.
Polyamide Synthesis
Further extending its utility in polymer science, Ueyama et al. (1998) synthesized carboxylate-containing polyamides using a similar structural motif. These polymers showed potential in biomineralization studies, especially concerning calcium carbonate (Ueyama et al., 1998).
Eco-Friendly Synthesis Approaches
In the context of green chemistry, Proença and Costa (2008) described a method for synthesizing 2-imino-2H-chromene-3-carboxamides, showcasing an eco-friendly approach to producing compounds with this core structure (Proença & Costa, 2008).
Biological Evaluation
In biomedical research, Ramaganesh et al. (2010) synthesized and evaluated the biological properties of innovative coumarin derivatives containing the thiazolidin-4-one ring, demonstrating the compound's relevance in drug discovery (Ramaganesh et al., 2010).
Propriétés
IUPAC Name |
6,8-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO5/c1-26-16-4-3-11(7-17(16)27-2)5-6-23-19(24)14-9-12-8-13(21)10-15(22)18(12)28-20(14)25/h3-4,7-10H,5-6H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFNJDTZGYEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)
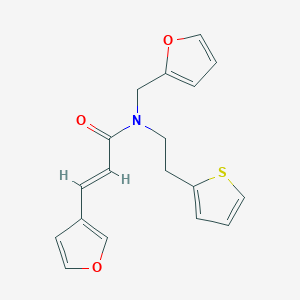
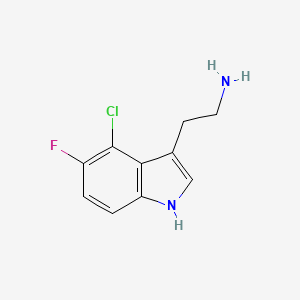
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
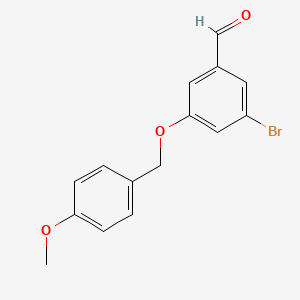
![1-(2-Chloro-6-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2714353.png)


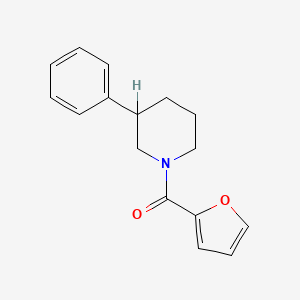

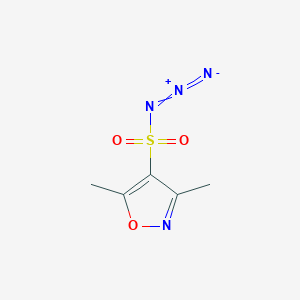

![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)
